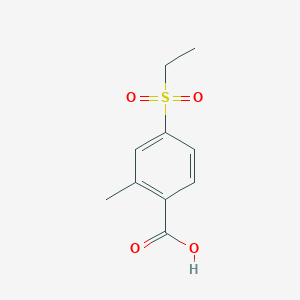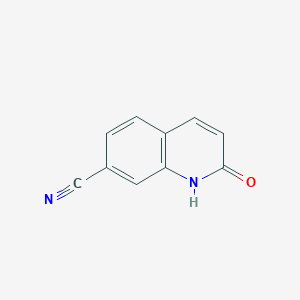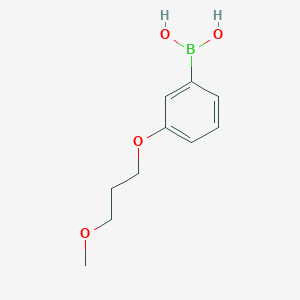
(3-(3-Methoxypropoxy)phenyl)boronic acid
概要
説明
(3-(3-Methoxypropoxy)phenyl)boronic acid, commonly known as 3MPBA, is a boronic acid derivative that is widely used in organic synthesis. It is an important reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. 3MPBA has also been used in the synthesis of polymers, polysaccharides, and polypeptides. This versatile reagent has found applications in a range of fields, including catalysis, materials science, and biochemistry.
科学的研究の応用
OLED Material Synthesis
Boronic acids, including derivatives like (3-(3-Methoxypropoxy)phenyl)boronic acid , are used to synthesize ligands such as 2-phenylpyridine. These ligands are crucial in creating iridium (III) complexes, which are applied in OLEDs (Organic Light Emitting Diodes) for better light emission and energy efficiency .
Amino Acid Derivatives
In the field of biochemistry, boronic acids serve as intermediates for synthesizing biphenyl-derived amino acids. These specialized amino acids can have various applications, including the development of new pharmaceuticals and research into protein functions .
Electron Transport Materials
Electron transport materials are essential components in electronic devices. Boronic acid derivatives are starting materials for synthesizing triphenylene-based materials, which play a significant role in enhancing electron transport in devices .
Sensing Applications
Boronic acids interact with diols and strong Lewis bases like fluoride or cyanide anions. This property makes them useful in sensing applications, both in homogeneous assays and heterogeneous detection systems. They can detect various biological and chemical substances with high specificity .
Electrochemical Biosensors
Boronic acid-based materials are used to create electrochemical biosensors for detecting biomolecules. These biosensors can identify glycoproteins, DNA, lipopolysaccharides (LPSs), and other significant biomarkers, which is vital for medical diagnostics and research .
Drug Delivery Systems
Responsive boronic acid-decorated materials are utilized in creating self-regulated drug delivery systems. These systems can release medication in response to specific stimuli, improving the efficacy and targeting of treatments .
作用機序
Target of Action
The primary target of (3-(3-Methoxypropoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura coupling reaction, (3-(3-Methoxypropoxy)phenyl)boronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . In this process, the boronic acid transfers its organoboron group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The biochemical pathway primarily affected by (3-(3-Methoxypropoxy)phenyl)boronic acid is the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign , which may impact their bioavailability.
Result of Action
The molecular effect of the action of (3-(3-Methoxypropoxy)phenyl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of (3-(3-Methoxypropoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Therefore, the presence of different functional groups in the reaction environment could potentially influence the action of (3-(3-Methoxypropoxy)phenyl)boronic acid.
特性
IUPAC Name |
[3-(3-methoxypropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-14-6-3-7-15-10-5-2-4-9(8-10)11(12)13/h2,4-5,8,12-13H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGYXFCMWBEEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

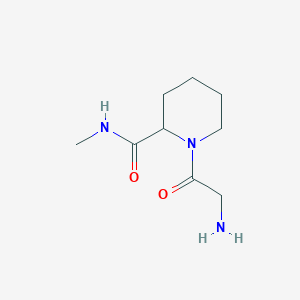
![N-[2-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B1400736.png)

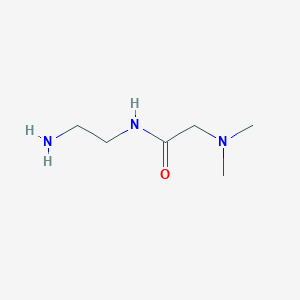

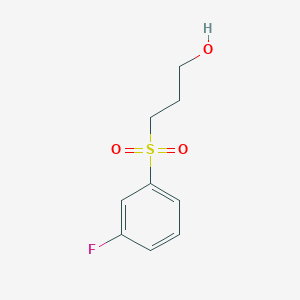
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride](/img/structure/B1400744.png)
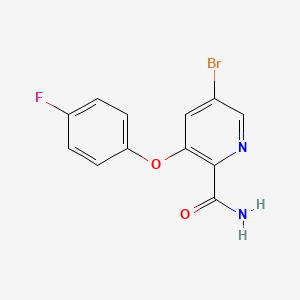
![6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1400749.png)
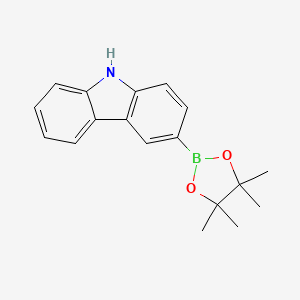
![2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide](/img/structure/B1400751.png)
![4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1400752.png)
